molecular formula C21H14BrN3O2S B5179041 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide

Cat. No. B5179041
M. Wt: 452.3 g/mol
InChI Key: CYTGMZLOLTZURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide, commonly known as BB-94, is a chemical compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins and are involved in various physiological and pathological processes. BB-94 has been extensively studied for its potential applications in cancer therapy and other diseases where MMPs are implicated.

Mechanism of Action

BB-94 works by binding to the active site of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides and blocking their enzymatic activity. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides are zinc-dependent enzymes that require a specific conformational change to cleave ECM proteins. BB-94 binds to the zinc ion in the active site of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides and prevents this conformational change from occurring, thereby inhibiting their activity.
Biochemical and Physiological Effects:
BB-94 has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to inhibiting N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide activity, BB-94 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis, and modulate the immune response. BB-94 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages as a research tool for studying N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides and their role in disease. It is a potent and selective inhibitor of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides and has been extensively characterized in preclinical studies. However, BB-94 also has several limitations. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, and its stability can be affected by pH and other environmental factors. BB-94 can also inhibit other zinc-dependent enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BB-94 and its potential applications in disease therapy. One area of focus is the development of more selective N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide inhibitors that can target specific isoforms of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides and minimize off-target effects. Another area of focus is the development of novel drug delivery systems that can improve the solubility and stability of BB-94 and other hydrophobic compounds. Additionally, research on the mechanisms of action of BB-94 and other N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide inhibitors can provide insights into the role of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides in disease and identify new therapeutic targets.

Synthesis Methods

BB-94 can be synthesized using a multi-step process that involves the reaction of 3-bromobenzoyl chloride with 2-aminophenyl benzoxazole, followed by the addition of thiourea and hydroxylamine hydrochloride. The resulting intermediate is then treated with sodium hydroxide and carbon disulfide to yield BB-94. The synthesis of BB-94 is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.

Scientific Research Applications

BB-94 has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of metastatic cancers. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides are known to play a critical role in tumor invasion and metastasis by facilitating the breakdown of ECM proteins and promoting angiogenesis. BB-94 has been shown to inhibit the activity of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamides and suppress tumor growth and metastasis in preclinical studies.

properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2S/c22-15-7-3-5-13(11-15)19(26)25-21(28)23-16-8-4-6-14(12-16)20-24-17-9-1-2-10-18(17)27-20/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGMZLOLTZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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